![molecular formula C12H18FNO B2690932 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol CAS No. 1249614-65-0](/img/structure/B2690932.png)
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is an organic compound that contains a tertiary amine and a tertiary alcohol It is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-fluoroacetophenone with methylamine, followed by reduction and subsequent alkylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The fluorophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-{(4-Amino-2-fluorophenyl)methylamino}-2-methylpropan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
1-{[1-(4-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of a fluorine atom, affecting its reactivity and interactions.
Uniqueness
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1249614-65-0, is an organic compound characterized by its unique structure, which includes a tertiary amine and a tertiary alcohol. Its molecular formula is C12H18FNO, with a molecular weight of 211.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound features a fluorophenyl group that influences its chemical reactivity and biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are pivotal in its synthesis and functional applications.
Property | Value |
---|---|
Molecular Formula | C12H18FNO |
Molecular Weight | 211.28 g/mol |
CAS Number | 1249614-65-0 |
This compound acts primarily through interactions with specific biological targets. Its mechanism may involve:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic effects.
- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
The fluorophenyl group enhances binding affinity due to its electronic properties, making the compound a candidate for further pharmacological studies.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Antitumor Activity
Studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's potential anticonvulsant activity has been explored in related studies. Certain structural analogs have demonstrated efficacy in reducing seizure activity in animal models, indicating a possible role in treating epilepsy .
Enzyme Interaction Studies
Research indicates that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .
Case Studies
- Antitumor Efficacy : A study on related benzamide derivatives demonstrated significant antitumor activity in vitro and in vivo. The compounds increased acetyl-histone levels and induced apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .
- Neuropharmacological Research : Investigations into the anticonvulsant properties of related aminoalkanols revealed that modifications at the phenyl ring significantly affected their efficacy against seizures, providing insights into structure-activity relationships .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXJHMNUABXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.